Octahydro-1H-indole-2-carbonitrile

Description

Contextualization within Bicyclic Saturated Nitrogen Heterocycles

Bicyclic saturated nitrogen heterocycles are a prominent class of organic compounds characterized by two fused rings, at least one of which contains a nitrogen atom and is fully saturated (lacks double or triple bonds). These structures are of immense interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties compared to their flat, aromatic counterparts. researchgate.net The inclusion of saturated rings can enhance aqueous solubility and often results in metabolites with lower toxicity. researchgate.net

Nitrogen heterocycles, in general, are fundamental components of a vast number of biologically active compounds and pharmaceuticals. nih.govrsc.org In fact, a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. nih.govrsc.orgacs.org This prevalence is attributed to their stability, efficient functioning within the human body, and the ability of the nitrogen atoms to form hydrogen bonds with biological targets like DNA. nih.govrsc.org The octahydroindole core, being a fully hydrogenated version of the indole (B1671886) ring system, provides a rigid and conformationally restricted scaffold that is highly sought after in drug design. ijpsr.info

Strategic Importance of the Nitrile Functional Group in Octahydroindole Scaffolds

The nitrile group (–C≡N) is a versatile and increasingly important functional group in medicinal chemistry. nih.gov Its incorporation into a molecule like the octahydroindole scaffold can have several strategic advantages. From a chemical perspective, the nitrile group is relatively small and has a linear geometry, allowing it to fit into specific binding pockets of enzymes and receptors. nih.gov

The nitrile group can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the introduction of a nitrile can favorably alter the pharmacokinetic profile of a compound, often leading to improved solubility and metabolic stability. nih.gov In the context of the octahydroindole framework, the nitrile at the 2-position provides a key reactive handle for further chemical modifications and the construction of more complex molecular architectures. nih.govnih.govmdpi.com The 2-cyanoindole unit is a recognized building block for synthesizing a variety of fused polycycles and substituted indole derivatives. nih.gov

Overview of Current Research Trajectories and Future Directions

Current research involving octahydroindole derivatives, including the nitrile-functionalized variant, is multifaceted. A significant area of focus is their application as intermediates in the synthesis of pharmaceuticals. nbinno.comchemicalbook.com For instance, the closely related (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of the ACE inhibitor Perindopril. nbinno.com This highlights the importance of the octahydroindole scaffold in developing cardiovascular drugs.

Future research is likely to continue exploring the synthesis of various stereoisomers of octahydroindole derivatives to investigate their differential biological activities. The development of efficient and stereoselective synthetic routes is a key challenge and an active area of investigation. nih.gov Moreover, the unique properties of the nitrile group will likely be further exploited in the design of novel enzyme inhibitors and receptor modulators. As our understanding of the biological roles of specific molecular shapes and functional groups deepens, the strategic use of scaffolds like octahydro-1H-indole-2-carbonitrile is expected to expand into new therapeutic areas. The ongoing exploration of indole derivatives continues to uncover novel compounds with potential applications in treating a wide range of diseases, from cancer to infectious diseases. researchgate.net

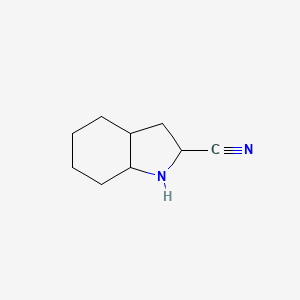

Structure

2D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEPDSPHSYTPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Octahydro 1h Indole 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The electron-withdrawing nature of the cyano group at the C2 position significantly influences the reactivity of the octahydro-1H-indole-2-carbonitrile molecule. This group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The conversion of the nitrile group to a carboxylic acid represents a fundamental transformation in organic synthesis. While direct hydrolysis studies on this compound are not extensively detailed in the reviewed literature, the pathway to its corresponding carboxylic acid, octahydro-1H-indole-2-carboxylic acid, is well-established from related ester precursors. This analogous reaction provides insight into the conditions required for the hydrolysis of the nitrile.

Typically, nitrile hydrolysis proceeds under either acidic or basic conditions. The process involves the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. For the octahydroindole scaffold, acidic conditions have been documented for the hydrolysis of the corresponding ethyl ester to (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid using hydrochloric acid. google.com Similarly, enzymatic processes have been developed to hydrolyze N-protected octahydro-1H-indole-2-carboxylates to the optically active carboxylic acid. google.com The resulting octahydro-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals like Perindopril and Trandolapril. nbinno.comlongdom.org The stability of the octahydroindole ring system under these hydrolytic conditions is critical for the successful synthesis of these important compounds.

Table 1: General Conditions for Hydrolysis to Octahydroindole-2-carboxylic Acid

| Starting Material Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl octahydro-1H-indole-2-carboxylate | Acid hydrolysis (e.g., HCl) | Octahydro-1H-indole-2-carboxylic acid | google.com |

| N-Protected-octahydro-1H-indole-2-carboxylate | Enzyme (hydrolase) in the presence of an alkali | Optically active N-protected-octahydro-1H-indole-2-carboxylic acid | google.com |

The reaction of nitriles with organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds is a classic method for the synthesis of ketones. ucalgary.ca This reaction proceeds via nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile. This forms an intermediate imine salt which, upon aqueous workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.comorganicchemistrytutor.com A key advantage of this method is that the reaction typically stops after the first addition, as the intermediate iminium anion is unreactive towards a second equivalent of the organometallic reagent. organicchemistrytutor.com

In the context of indole (B1671886) derivatives, research has shown that a substituted 1-benzyl-3-iodo-1H-indole-2-carbonitrile can react with organometallic reagents. While reaction with magnesium ethyl bromide provided the corresponding ketone in a very low yield, the use of n-butyllithium (n-BuLi) resulted in a full conversion to the ketone. nih.gov This suggests that organolithium reagents may be more effective for this transformation on the indole scaffold.

Table 2: General Mechanism of Organometallic Addition to Nitriles

| Step | Description |

|---|---|

| 1 | The nucleophilic carbon of the organometallic reagent (Grignard or Organolithium) attacks the electrophilic carbon of the nitrile group. |

| 2 | The pi-bond of the nitrile breaks, and the electrons move to the nitrogen atom, forming a negatively charged imine salt intermediate. |

| 3 | Aqueous acid is added in a workup step, which protonates the imine salt to form an imine. |

Stereochemical Transformations and Epimerization Processes

This compound possesses multiple chiral centers, leading to the existence of several diastereomers. longdom.org The stereochemistry of the bicyclic system is crucial as it dictates the biological activity of derivatives such as the ACE inhibitor Trandolapril, which requires the (2S,3aR,7aS) configuration of the octahydroindole-2-carboxylic acid moiety. longdom.orggoogle.com

Stereochemical transformations, particularly epimerization, are important considerations in the synthesis of stereochemically pure octahydroindole derivatives. Epimerization at the C2 position can occur under certain conditions. For instance, enantiomerically pure (S,S,S)-octahydroindole-2-carboxylic acid has been shown to undergo epimerization when heated in acetic acid in the presence of a catalytic amount of salicylaldehyde. This process, which proceeds through the formation of a Schiff base, leads to a 50:50 mixture of diastereoisomers after one hour, demonstrating the potential for stereochemical scrambling at this center. nih.gov Understanding and controlling such epimerization processes are vital for the large-scale, stereoselective synthesis of pharmaceutical intermediates.

Cycloaddition Reactions Involving Octahydroindole-Derived Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. wikipedia.orgnih.gov These reactions are powerful tools for constructing complex polycyclic systems with a high degree of stereocontrol. nih.govpsu.edu

The octahydroindole skeleton can be synthesized via an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. rsc.org In this approach, an aldehyde is condensed with an N-alkyl α-amino-ester containing a tethered alkene (dipolarophile). The in-situ generated azomethine ylide then undergoes an intramolecular cycloaddition with the alkene to form the bicyclic octahydroindole ring system. rsc.org The stereoselectivity of this reaction is a key feature, allowing for the generation of multiple contiguous stereocenters in a single step. wikipedia.org The geometry of the azomethine ylide (W-shaped, U-shaped, or S-shaped) influences the stereochemical outcome of the cycloadduct. psu.edu

Table 3: Key Features of Azomethine Ylide Cycloadditions

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | wikipedia.org |

| Components | Azomethine ylide (1,3-dipole) and an alkene or alkyne (dipolarophile) | wikipedia.orgnih.gov |

| Product | Pyrrolidine or pyrroline-containing structures, such as octahydroindoles | nih.govrsc.org |

| Stereochemistry | Highly stereo- and regioselective, capable of creating up to four new stereocenters. The stereochemistry can often be retained from the ylide. | wikipedia.org |

| Generation of Ylide | Commonly generated in situ from sources like aziridines, or the condensation of aldehydes with amines. | wikipedia.orgpsu.edu |

Elucidation of Reaction Mechanisms in Octahydroindole Formation and Functionalization

The formation of the octahydroindole ring system is often achieved through cycloaddition reactions, with the intramolecular dipolar cycloaddition of azomethine ylides being a prominent example. psu.edursc.org The mechanism involves the generation of the azomethine ylide dipole, which is then trapped intramolecularly by a pendant dipolarophile to construct the bicyclic framework. psu.edu

Mechanistic studies have also focused on the functionalization of the indole and indoline (B122111) core. For instance, palladium/norbornene cooperative catalysis has been developed for the vicinal di-carbo-functionalization of indoles. nih.gov This reaction is initiated by a Pd(II)-mediated C3-metalation, followed by the formation of an aryl-norbornyl-palladacycle intermediate, which then allows for sequential coupling with electrophiles and nucleophiles. nih.gov Other mechanistic investigations have explored rhodium-catalyzed C-H functionalization, where computational studies have clarified the role of additives and the origins of regioselectivity based on the electronic and steric effects of substituents on the indole ring. rsc.org Furthermore, visible-light photocatalysis has been employed for the double C-H functionalization of indoles, with mechanistic studies suggesting that the secondary functionalization can occur via an independent photocatalytic cycle. researchgate.net These studies provide a deep understanding of the factors controlling reactivity and selectivity in the modification of the indole scaffold, which is essential for designing efficient synthetic routes to complex derivatives.

Derivatives and Structural Analogues of Octahydro 1h Indole 2 Carbonitrile in Advanced Synthetic Research

Octahydro-1H-indole-2-carboxylic Acid (Oic) and its Esters

Octahydro-1H-indole-2-carboxylic acid (Oic) is a key intermediate in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. longdom.orgnbinno.com Its structure, featuring three chiral centers, results in the possibility of four pairs of enantiomers, making stereocontrolled synthesis and separation crucial. longdom.orglongdom.org The incorporation of Oic into peptides can enhance their lipophilicity, which is related to their absorption and distribution through biological membranes, and consequently, their bioactivity. nih.gov

The synthesis of enantiomerically pure Oic derivatives is a critical aspect of their application in pharmaceuticals. Several strategies have been developed to achieve high stereoselectivity.

One effective method begins with the hydrogenation of commercially available (S)-indoline-2-carboxylic acid. Using platinum oxide as a catalyst in acetic acid allows the reaction to proceed at atmospheric pressure, yielding the (2S,3aS,7aS)-Oic diastereomer, which can be isolated in high yield after crystallization. nih.gov An alternative approach involves the catalytic hydrogenation of the corresponding imine-acid salt to produce the racemic (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for Trandolapril. longdom.orglongdom.org

A more advanced strategy for obtaining enantiopure (2R,3aS,7aS)-Oic involves the formation of a trichloromethyloxazolidinone derivative. This method not only allows for the efficient separation of the desired stereoisomer from its epimer but also provides a versatile intermediate for further functionalization. nih.gov The diastereoselective α-alkylation of this oxazolidinone intermediate enables the synthesis of enantiopure α-tetrasubstituted Oic derivatives with complete stereocontrol. nih.gov

The preparation of esters of Oic is a common step in peptide synthesis. nih.gov Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid or thionyl chloride, can be employed. chemguide.co.ukyoutube.com For instance, treatment of Oic with thionyl chloride in methanol (B129727) yields the corresponding methyl ester. nih.gov

Table 1: Selected Synthetic Routes for Enantiopure Oic Derivatives

| Starting Material | Key Reagents/Steps | Product | Reference(s) |

| (S)-Indoline-2-carboxylic acid | H₂, PtO₂, Acetic Acid | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | nih.gov |

| Imine-acid salt | Catalytic Hydrogenation | Racemic (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | longdom.orglongdom.org |

| (S,S,S)-Oic | Trichloroacetaldehyde | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid via oxazolidinone | nih.gov |

| Oic | SOCl₂, Methanol | Oic methyl ester | nih.gov |

This table provides a summary of key synthetic methods and is not exhaustive.

Given the multiple chiral centers in Oic, the separation of its stereoisomers is a significant challenge. Advanced chromatographic techniques are essential for obtaining enantiomerically pure compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of Oic stereoisomers. longdom.orgresearchgate.netnih.gov One method involves pre-column derivatization with phenyl isothiocyanate (PITC), followed by separation on a chiral stationary phase like an Ultron ES-OVM column. nih.gov This approach has been successfully applied to determine the diastereoisomeric and enantiomeric purity of SSS-Oic. nih.gov Another HPLC method utilizes a chiral mobile phase containing a complex of Cu(II) with L-phenylalaninamide and an ion-pair reagent to resolve three stereoisomers of Oic. researchgate.net For non-chromophoric compounds like Oic, a refractive index detector can be used for quantification. longdom.orglongdom.org

Enantioselective gas chromatography (GC) has also been evaluated for the chiral purity determination of proline derivatives, a class of compounds structurally related to Oic. nih.gov While enantioselective HPLC and supercritical fluid chromatography (SFC) can achieve baseline resolution, GC methods can offer higher efficiency and sensitivity for quantifying low levels of the undesired enantiomer after appropriate derivatization. nih.gov

The fundamental principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral reagent. libretexts.org These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. libretexts.org

Table 2: Chromatographic Methods for Oic Resolution

| Chromatographic Technique | Key Features | Application | Reference(s) |

| Chiral HPLC | Pre-column derivatization with PITC, Ultron ES-OVM column | Separation of diastereomers and enantiomers of Oic | nih.gov |

| Chiral HPLC | Chiral mobile phase with Cu(II)-L-phenylalaninamide complex | Resolution of three Oic stereoisomers | researchgate.net |

| RP-HPLC | Refractive Index Detector | Quantification of Oic isomers | longdom.orglongdom.org |

| Enantioselective GC | Derivatization, high efficiency and sensitivity | Potential for chiral purity of related proline derivatives | nih.gov |

This table highlights various chromatographic approaches for the separation of Oic isomers.

N-Protected Octahydroindole Systems and their Utility in Synthesis

The protection of the nitrogen atom in the octahydroindole ring system is a common strategy to control its reactivity and facilitate specific synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group in this context. nih.gov

The N-Boc protected methyl ester of (2S,3aS,7aS)-Oic serves as a valuable precursor for α-functionalization. nih.gov Treatment of this compound with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithium enolate. This enolate can then react with various electrophiles, such as methyl iodide, to introduce substituents at the α-carbon. nih.gov This approach allows for the high-yield synthesis of α-substituted Oic derivatives that are suitably protected for incorporation into peptides. nih.gov The choice of base can be critical, with LDA often providing better results than lithium or potassium hexamethyldisilazide (LHMDS or KHMDS). nih.gov

The use of N-protected indoles is also prevalent in the synthesis of alkyl-substituted indoles through acylation and reductive deoxygenation. researchgate.net For instance, 1-(phenylsulfonyl)indole (B187392) can be acylated and subsequently deoxygenated to yield various alkyl-substituted indoles. researchgate.net

Functionalized 1H-Indole-2-carbonitrile Scaffolds as Precursors

While octahydro-1H-indole-2-carbonitrile is the focus, its unsaturated precursor, 1H-indole-2-carbonitrile, and its functionalized derivatives are versatile building blocks in organic synthesis. nih.govdoaj.orgmdpi.com The 2-cyanoindole moiety is a key structural motif in many biologically active compounds and serves as a precursor for the synthesis of a wide range of indole-fused polycycles and substituted indoles. mdpi.comproquest.com

The synthesis of 1H-indole-2-carbonitriles can be achieved from the corresponding 1H-indole-2-carboxamides by dehydration with a reagent like phosphorus(V) oxychloride. nih.govproquest.com These carboxamides, in turn, can be prepared from the corresponding carboxylic acids. nih.govproquest.com

Further functionalization of the 1H-indole-2-carbonitrile scaffold, for example, by introducing substituents at the N-1 or C-3 positions, opens up possibilities for creating diverse molecular architectures through cross-coupling reactions. nih.govdoaj.orgmdpi.com For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can serve as substrates in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govdoaj.org This highlights the utility of the indole-2-carbonitrile core as a template for generating molecular diversity. nih.govproquest.com

Complex Architectures Incorporating Octahydroindole Moieties (e.g., Spirooxindoles)

The octahydroindole moiety can be incorporated into more complex molecular architectures, such as spirooxindoles. nih.gov Spirooxindoles are a class of heterocyclic compounds with a spirocyclic junction at the C-3 position of an oxindole (B195798) ring. They are found in numerous natural products and exhibit a wide range of biological activities. nih.govbeilstein-journals.org

One synthetic route to spirooxindoles involves a 1,3-dipolar cycloaddition reaction. For example, a series of spirooxindole-benzo[b]thiophene hybrids bearing an octahydroindole moiety have been synthesized by reacting chalcones, amino acids (which form the azomethine ylide in situ), and isatins. nih.gov This one-pot reaction proceeds with high regio- and diastereoselectivity. nih.gov

The synthesis of spirooxindoles often utilizes isatin (B1672199) and its derivatives as starting materials. beilstein-journals.org Multicomponent reactions involving isatins are an efficient way to construct these complex spirocyclic systems. beilstein-journals.org The rigid and three-dimensional nature of the spirooxindole scaffold makes it an attractive target in drug discovery. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data for the structural elucidation of Octahydro-1H-indole-2-carbonitrile are not available in the reviewed scientific literature. Such data would be essential for confirming the connectivity and stereochemistry of the protons and carbons in the saturated bicyclic ring system and the carbonitrile group.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Published mass spectra or high-resolution mass spectrometry (HRMS) data to confirm the precise molecular weight and detail the fragmentation pathways of this compound could not be located. This analysis would be critical for verifying the elemental composition and understanding the molecule's stability and structural features under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

While the IR spectrum for the parent octahydro-1H-indole is known, a specific spectrum for this compound is not documented in the searched resources. The key feature of its IR spectrum would be a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2260-2220 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

Detailed HPLC methods for the analysis of this compound have not been published. Research has focused on its carboxylic acid analog, for which reverse-phase HPLC methods using a refractive index detector have been developed to separate its various isomers, as the compound lacks a UV chromophore. Similar challenges with detection would likely apply to the carbonitrile.

Chiral HPLC for Enantiomeric Excess Determination

Given that this compound possesses multiple chiral centers, chiral HPLC would be the definitive technique for separating its enantiomers and determining enantiomeric excess. However, no specific chiral HPLC methods developed for this compound are reported in the literature.

Method Development and Validation for Quantitative Analysis

The development and validation of an analytical method, outlining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are crucial for quantitative analysis. No such validated method for the quantitative determination of this compound via HPLC or other means has been published.

Theoretical and Computational Studies on Octahydro 1h Indole 2 Carbonitrile Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules like Octahydro-1H-indole-2-carbonitrile. DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the determination of various molecular properties. mdpi.com

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.com These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity (ω): Quantifies the ability of a species to accept electrons. mdpi.com

By calculating these descriptors, researchers can predict the most likely sites for nucleophilic or electrophilic attack on the this compound scaffold. For instance, the Fukui function and dual descriptors can pinpoint specific atoms within the molecule that are more susceptible to reaction. mdpi.com The molecular electrostatic potential (MESP) surface, another output of DFT calculations, visually represents the charge distribution and helps in identifying regions prone to electrostatic interactions. nih.gov

Table 1: Representative DFT-Calculated Reactivity Descriptors for Indole (B1671886) Derivatives (Note: Specific values for this compound would require dedicated calculations, but the table illustrates the type of data obtained from DFT studies on similar systems.)

| Descriptor | Value (illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | 1.5 eV | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by DFT. mdpi.com MD simulations track the movements of atoms over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

Conformational Analysis: The fused ring system of this compound can adopt various conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules. By analyzing the trajectories generated during an MD simulation, researchers can identify dominant conformational states and the flexibility of different parts of the molecule. mdpi.com

Intermolecular Interactions: MD simulations are particularly valuable for studying how this compound interacts with its environment, such as a solvent or a biological target like a protein. These simulations can reveal the formation and dynamics of non-covalent interactions, including: nih.gov

Hydrogen bonds

Van der Waals forces

Hydrophobic interactions

Understanding these interactions is fundamental for predicting the binding affinity and mechanism of action of molecules in biological systems. nih.gov For example, simulations can show how the nitrile group and the secondary amine of the indole ring participate in hydrogen bonding. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms

Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comeuropa.eu This theory is particularly useful for analyzing complex reaction mechanisms involving molecules like this compound.

MEDT studies involve a detailed analysis of the changes in electron density along a reaction pathway. mdpi.com This allows for a more profound understanding of bond formation and breaking processes. rsc.org For cycloaddition reactions, which are relevant to indole chemistry, MEDT can distinguish between concerted and stepwise mechanisms. europa.eursc.org

Key aspects of MEDT analysis include:

Analysis of Conceptual DFT Reactivity Indices: To understand the initial interactions between reactants. nih.gov

Topological Analysis of the Electron Localization Function (ELF): To visualize the changes in bonding along the reaction coordinate. nih.gov

Non-Covalent Interaction (NCI) Analysis: To identify weak interactions that can influence the stereoselectivity of a reaction. nih.gov

For instance, in a hypothetical reaction involving the nitrile group, MEDT could elucidate whether the C-C and C-N bonds form simultaneously or sequentially.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. mdpi.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning experimental spectra and confirming the proposed structure. While there are no specific published computational NMR data for this exact molecule, studies on related indole derivatives have shown good agreement between calculated and experimental values. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These computed frequencies correspond to the vibrational modes of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. The calculations can also provide information on the intensity of each vibrational band. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. These theoretical spectra can aid in the interpretation of experimental UV-Vis data and provide insights into the electronic structure of the molecule. mdpi.com

Table 2: Computationally Predicted Spectroscopic Data for Indole Derivatives (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹³C NMR | Chemical Shift (C=N) | ~120 ppm |

| ¹H NMR | Chemical Shift (N-H) | ~8.5 ppm |

| IR Spectroscopy | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~280 nm |

Applications of Octahydro 1h Indole 2 Carbonitrile and Its Derivatives in Specialized Fields

Role as Key Synthetic Intermediates in Pharmaceutical Development

The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs. nih.govmdpi.com The hydrogenated form, octahydro-1H-indole, retains this utility, providing a three-dimensional architecture that is crucial for synthesizing complex and stereochemically pure therapeutic agents.

Octahydro-1H-indole-2-carboxylic acid, the direct derivative of the title nitrile, is a critical chiral building block in the industrial synthesis of several major angiotensin-converting enzyme (ACE) inhibitors. nbinno.com These drugs are essential for managing hypertension and heart failure. The specific stereoisomer of the octahydroindole core is crucial for the final drug's efficacy.

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: This isomer is a key intermediate in the synthesis of Perindopril, a potent and long-acting ACE inhibitor. nbinno.comgoogle.com The synthesis involves coupling this acid with another chiral fragment to form the final active pharmaceutical ingredient. google.com

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid: This diastereomer serves as a pivotal precursor for Trandolapril, another widely prescribed ACE inhibitor used to treat cardiovascular conditions.

The synthesis of these precursors is a significant area of research, with methods developed to produce the desired stereoisomer in high yield and purity, often starting from indole-2-carboxylic acid and employing catalytic hydrogenation. nbinno.comgoogle.com

| Precursor Compound | Target ACE Inhibitor |

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Perindopril |

| (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | Trandolapril |

Beyond established drugs, the octahydroindole framework is a foundational scaffold for the discovery of new therapeutic agents. nih.gov Its structural versatility allows for modification and functionalization at various positions, enabling chemists to design novel molecules targeting a wide array of biological pathways. nih.gov Research has focused on synthesizing libraries of chiral octahydroindole scaffolds for lead generation in drug discovery programs.

Derivatives are being investigated for a range of potential applications, including:

Anticancer Agents: The broader indole class is a cornerstone of anticancer drug design, targeting mechanisms like protein kinase inhibition and apoptosis induction. The unique three-dimensional structure of the octahydroindole core offers a pathway to novel anticancer compounds with potentially improved specificity and reduced toxicity. mdpi.com

Central Nervous System (CNS) Drugs: The rigid scaffold is being explored for the development of new analgesics and antidepressants.

Antiviral Agents: The compound has been identified as a potential precursor for drugs targeting viral infections.

Contributions to Materials Science through Polymer Formulation Research

The applications of octahydroindole derivatives are emerging in the field of materials science. Research indicates that D-Octahydroindole-2-carboxylic acid shows potential for use in enhancing polymers and coatings. peptide.com The incorporation of such rigid, bicyclic structures into polymer matrices can theoretically improve the material's mechanical and thermal properties. This could lead to the development of advanced polymers with enhanced strength and stability, suitable for demanding applications in various industries.

Applications in Agrochemical Development for Enhanced Sustainability

The indole nucleus is a fundamental building block found in natural products, including plant hormones, and is a key scaffold for the development of modern agrochemicals. researchgate.netnih.gov Indole derivatives have been investigated for a wide range of applications aimed at enhancing agricultural sustainability. nih.gov

Key research areas for indole derivatives include:

Plant Growth Regulators: Compounds like Indole-3-acetonitrile (IAN) are known to be effective plant growth regulators. nih.gov

Immunity Activators: Certain indole compounds can augment plant immunity against pests and diseases. nih.gov

Novel Pesticides: Researchers are actively synthesizing and evaluating novel indole derivatives for their antibacterial and insecticidal properties against significant plant pathogens and pests. researchgate.netacs.org

While specific studies focusing solely on Octahydro-1H-indole-2-carbonitrile in this field are not widely documented, its structural relation to this broadly active class of compounds suggests its potential as a scaffold for developing new, sustainable agrochemicals.

Peptide Engineering and Peptidomimetic Design Studies

Perhaps one of the most significant research applications of octahydro-1H-indole-2-carboxylic acid (Oic) is in peptide science, where it is used as a non-coded, unnatural amino acid. nih.govtcichemicals.com Its incorporation into peptide chains is a key strategy for developing peptide-based drugs with improved therapeutic profiles. nih.gov

The primary function of Oic in peptide engineering is to introduce conformational rigidity. nih.gov The bicyclic structure of Oic acts as a constrained analog of proline, a natural amino acid famous for the unique kinks it introduces into peptide backbones. nih.govanaspec.com

The benefits of incorporating this rigid structure include:

Enhanced Stability: By restricting the flexibility of the peptide chain, Oic makes the resulting peptidomimetic less susceptible to degradation by proteases, which typically require an extended conformation to bind and cleave their substrates. nih.gov

Increased Bioavailability: Oic is more lipophilic (fat-soluble) than proline. nih.gov This increased lipophilicity can improve the peptide's ability to be absorbed and distributed through biological membranes, a critical factor for drug efficacy. nbinno.comnih.gov

Improved Receptor Selectivity: Constraining a peptide's conformation can lock it into the specific shape required to bind to its biological target with high affinity and selectivity, potentially reducing off-target side effects. nih.gov

This strategic use of Oic allows scientists to fine-tune the properties of bioactive peptides, transforming them into more stable and effective drug candidates. nih.gov

| Property | Description | Reference |

| Structure | Bicyclic, non-coded α-amino acid; constrained proline analog. | nih.gov |

| Function | Introduces backbone rigidity and conformational constraints into peptides. | nih.govnih.gov |

| Advantage | Increases metabolic stability and lipophilicity, enhancing bioavailability. | nih.gov |

Enhancing Lipophilicity for Bioavailability Studies

The molecular scaffold of octahydro-1H-indole, particularly when functionalized as a carbonitrile or its derivatives, plays a significant role in medicinal chemistry by modulating the physicochemical properties of drug candidates. One of the most critical parameters influenced is lipophilicity, which is a key determinant of a molecule's bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs the ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

The saturated, bicyclic structure of the octahydro-indole core provides a rigid, three-dimensional framework that can increase the nonpolar surface area of a molecule. By incorporating this scaffold, medicinal chemists can systematically enhance the lipophilic character of a potential drug. For instance, the related compound, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid, has been shown to enhance the lipophilicity of peptides, thereby improving their absorption and distribution across biological membranes. nbinno.com This principle extends to the carbonitrile precursor, as the core structure is the primary contributor to this effect.

Derivatization of the octahydro-indole ring system offers further opportunities to fine-tune lipophilicity. The conversion of the nitrile group to other functionalities, or the substitution on the indole nitrogen, can lead to significant changes in a compound's partition coefficient. For example, ester derivatives of the corresponding carboxylic acid are known to enhance lipophilicity compared to the more polar carboxylic acid form. Studies on indole derivatives of natural products like betulin (B1666924) have confirmed that molecular modifications significantly impact lipophilicity, with derivatives showing higher logP values than the parent compound. nih.gov This strategy is crucial in bioavailability studies, where achieving an optimal balance between aqueous solubility and lipid membrane permeability is essential for oral drug absorption and effective distribution to target tissues.

Table 1: Theoretical Lipophilicity (logP) of Related Indole Derivatives

This table presents calculated logP values for indole derivatives, illustrating how structural modifications affect lipophilicity. Higher logP values indicate greater lipophilicity.

| Compound | Theoretical logP Range | Key Structural Feature | Reference |

|---|---|---|---|

| Betulin | 4.31–8.28 | Parent triterpenoid (B12794562) scaffold | nih.gov |

| Indole Derivatives of Betulin | 4.89–12.52 | Addition of indole moieties | nih.gov |

| Indole-5-carboxylic Acid | - | Aromatic indole core |

Data sourced from computational models and comparative studies.

General Utility in Complex Organic Synthesis and Chemical Diversification

The this compound scaffold is a valuable and versatile building block in modern organic synthesis. Its rigid, saturated bicyclic structure provides a defined stereochemical framework that is highly sought after for the construction of complex molecular architectures, particularly in the pharmaceutical industry. The nitrile group itself is a highly useful functional handle, capable of being transformed into a wide array of other functionalities, including amines, amides, and carboxylic acids. mdpi.com

This compound and its related carboxylic acid derivative are recognized as key intermediates in the synthesis of several important pharmaceutical agents. nbinno.comlongdom.org Notably, stereoisomers of octahydro-1H-indole-2-carboxylic acid are crucial starting materials for angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. longdom.orgchemicalbook.com The synthesis of these drugs relies on the specific stereochemistry of the octahydro-indole core to ensure proper binding to the target enzyme. nbinno.comgoogle.com

The utility of the indole-2-carbonitrile moiety extends to chemical diversification through various powerful synthetic methodologies. The indole ring system can be readily functionalized using modern cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, leading to large libraries of novel compounds for drug discovery screening. Methods such as the Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions have been successfully applied to 3-iodo-1H-indole-2-carbonitrile derivatives, demonstrating the platform's robustness for creating molecular diversity. mdpi.comnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to di-, tri-, and even tetra-substituted indole structures from a common precursor. nih.gov This capacity for diversification makes this compound and its aromatic counterparts indispensable tools for exploring chemical space and developing new bioactive molecules. openmedicinalchemistryjournal.com

Table 2: Synthetic Transformations of the Indole-2-carbonitrile Moiety

This table summarizes key chemical reactions involving indole-2-carbonitrile and its derivatives, highlighting their role in synthetic diversification.

| Reaction Type | Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Dehydration | 1H-Indole-2-carboxamide | Phosphorus(V) oxychloride (POCl₃) | 1H-Indole-2-carbonitrile | nih.gov |

| Iodination | 1H-Indole-2-carbonitrile | Iodine (I₂), Potassium hydroxide (B78521) (KOH) | 3-Iodo-1H-indole-2-carbonitrile | mdpi.comnih.gov |

| N-Alkylation | 3-Iodo-1H-indole-2-carbonitrile | Benzyl bromide, Sodium hydride (NaH) | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | nih.gov |

| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Terminal alkynes, PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-indole derivatives | nih.gov |

| Suzuki Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Boronic acids, Pd catalyst | 3-Aryl-indole derivatives | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.